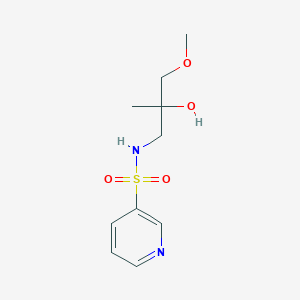
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide, commonly known as HMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMS is a sulfonamide derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
The exact mechanism of action of HMS is not fully understood. However, it is believed that HMS exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. HMS has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. In terms of its anti-cancer effects, HMS has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. The exact mechanism by which HMS exerts its anti-bacterial effects is not fully understood.
Biochemical and Physiological Effects:
HMS has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that HMS can inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. HMS has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. In terms of its anti-cancer effects, HMS has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, HMS has been shown to have antibacterial effects against a range of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HMS in lab experiments is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, HMS has been extensively studied and its potential therapeutic applications have been well documented. However, one limitation of using HMS in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of HMS for its various therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on HMS. One potential area of investigation is the use of HMS in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of HMS for its various therapeutic applications. Another area of research could be the development of novel derivatives of HMS with improved pharmacological properties. Finally, the antibacterial effects of HMS could be further investigated to determine its potential use as an antibiotic.
Synthesemethoden
HMS can be synthesized by reacting 2-methyl-3-hydroxypropylamine with pyridine-3-sulfonyl chloride. The resulting product is purified by column chromatography to obtain pure HMS. The synthesis of HMS is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
HMS has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease. HMS has also been shown to possess anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, HMS has been shown to exhibit antibacterial properties and has been investigated for its potential use as an antibiotic.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-10(13,8-16-2)7-12-17(14,15)9-4-3-5-11-6-9/h3-6,12-13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAJKXGYUNONFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN=CC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)
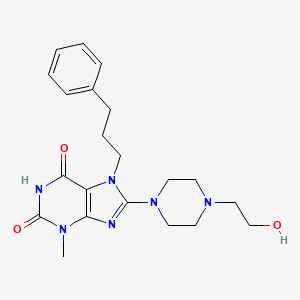

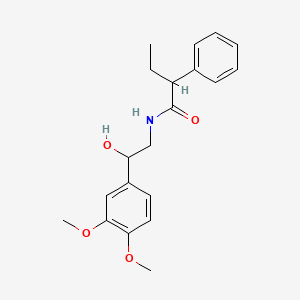

![(3,4-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691372.png)

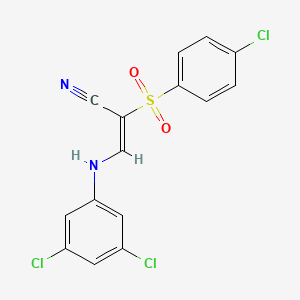
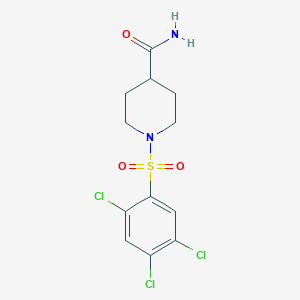
![Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2691378.png)
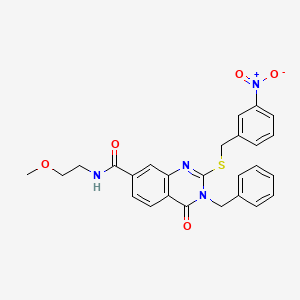

![(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2691382.png)